An In-Depth Technical Guide to 3'-Fluoro-[1,1'-biphenyl]-3-amine Hydrochloride
An In-Depth Technical Guide to 3'-Fluoro-[1,1'-biphenyl]-3-amine Hydrochloride
Introduction
3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride is a fluorinated aromatic amine that serves as a crucial building block in synthetic chemistry. Its bifunctional nature, featuring a biphenyl core and a reactive amine group, makes it a valuable intermediate in the development of complex organic molecules. The strategic incorporation of a fluorine atom onto one of the phenyl rings significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1][2][3] These characteristics are highly sought after in the fields of medicinal chemistry and materials science.[1][3] This guide provides a comprehensive overview of the chemical properties, theoretical spectroscopic characteristics, plausible synthetic routes, and potential applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.
Section 1: Core Chemical and Physical Properties
Precise experimental data for 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride, such as melting point and solubility, are not widely published. However, its fundamental properties have been established by various chemical suppliers. It is designated for research purposes only and is not intended for therapeutic or diagnostic use.[4]
Table 1: Physicochemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 1210215-22-7 | [4][5][6][7][8] |
| Molecular Formula | C₁₂H₁₀FN·HCl (or C₁₂H₁₁ClFN) | [4][5][6] |
| Molecular Weight | 223.67 g/mol | [4][5] |
| Synonyms | 3'-Fluoro-3-biphenylamine hydrochloride, 3-(3-fluorophenyl)aniline hydrochloride | [5][6] |
| InChI Key | LNUWHWWGZKEETJ-UHFFFAOYSA-N | [5] |
| Appearance | Likely a white to off-white solid, based on analogous compounds. | N/A |
| Storage | Store in a dry, tightly sealed container at room temperature. | [6][9] |
Section 2: Spectroscopic Characterization (Theoretical Analysis)
While dedicated, published spectra for this specific compound are scarce, a robust theoretical analysis based on fundamental principles of spectroscopy can be constructed. This serves as a predictive guide for researchers aiming to characterize this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for structural elucidation. For 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture.
-
¹H NMR: The spectrum would be characterized by signals in the aromatic region (approx. 7.0-7.8 ppm). The protons on both rings will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to proton-proton and proton-fluorine couplings. The amine protons (-NH₃⁺) would likely appear as a broad singlet at a variable chemical shift, dependent on solvent and concentration, potentially downfield due to the electron-withdrawing nature of the ammonium salt.
-
¹³C NMR: The spectrum will show 12 distinct signals for the carbon atoms of the biphenyl core. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz). Carbons ortho and meta to the fluorine will also show smaller C-F couplings (²JCF and ³JCF). The carbon attached to the ammonium group will also be shifted downfield.
-
¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds.[10][11][12][13] A single resonance is expected for the fluorine atom. Its chemical shift, typically in the range of -110 to -130 ppm (relative to CFCl₃), is highly sensitive to the electronic environment, making ¹⁹F NMR an excellent tool for confirming the presence and purity of the compound.[11][14]
Table 2: Predicted NMR Spectral Features
| Nucleus | Region / Feature | Rationale and Expected Observations |
| ¹H | 7.0 - 7.8 ppm | Aromatic protons. Complex splitting due to H-H and H-F coupling. |
| Variable (Broad) | -NH₃⁺ protons. Shift and broadening are solvent/concentration dependent. | |
| ¹³C | 110 - 150 ppm | Aromatic carbons. |
| C-F Signal | Doublet with large ¹JCF coupling constant (~245 Hz). | |
| C-N Signal | Shifted downfield due to the electron-withdrawing -NH₃⁺ group. | |
| ¹⁹F | -110 to -130 ppm | Single resonance, likely a multiplet due to coupling with ortho and meta protons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. For the hydrochloride salt of an aromatic amine, specific vibrational modes are expected.
-
N-H Stretching: A very broad and strong absorption is expected in the 2800-3000 cm⁻¹ region, characteristic of the ammonium salt (-NH₃⁺).[15]
-
Aromatic C-H Stretching: Signals will appear just above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Medium to weak bands will be present in the 1450-1600 cm⁻¹ region.
-
N-H Bending: A band may appear in the 1500-1600 cm⁻¹ region.
-
C-N Stretching: Aromatic amines typically show a strong C-N stretch between 1250-1335 cm⁻¹.[16][17]
-
C-F Stretching: A strong absorption band characteristic of the C-F bond is expected in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the free base. In a typical electron ionization (EI) experiment, the molecular ion peak (M⁺) for the free amine (C₁₂H₁₀FN) would be observed at m/z 187.21. The hydrochloride salt itself is not typically observed. The isotopic pattern would be characteristic of a compound containing C, H, F, and N.
Section 3: Synthesis and Reactivity
Plausible Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
A highly logical and field-proven method for constructing the biphenyl scaffold is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[18][19][20] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.
Causality of Experimental Choices:
-
Reactants: The most direct approach involves coupling 3-bromoaniline (or a protected version) with 3-fluorophenylboronic acid. 3-Bromoaniline is chosen for its commercial availability and appropriate reactivity. The boronic acid provides the second fluorinated ring. Using the amine in its free form can sometimes interfere with the catalyst; therefore, protecting the amine as an amide or carbamate, followed by deprotection, is a common and robust strategy to ensure high yields.
-
Catalyst: A Palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is a standard and effective choice for this transformation. It initiates the catalytic cycle through oxidative addition to the aryl halide.
-
Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which is crucial for the transmetalation step in the catalytic cycle.
-
Solvent: A two-phase solvent system, such as toluene and water or dioxane and water, is often used to dissolve both the organic reactants and the inorganic base, facilitating the reaction at the interface.
Step-by-Step Experimental Protocol (Hypothetical)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromoaniline (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degassing: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq), to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product (3'-Fluoro-[1,1'-biphenyl]-3-amine) by flash column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same or a miscible solvent (e.g., HCl in ether) to precipitate the hydrochloride salt. Filter and dry the resulting solid to obtain the final product.
Visualization of Synthetic Workflow
Caption: Proposed Suzuki-Miyaura synthesis workflow.
Section 4: Applications in Research and Drug Development
The primary value of 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride lies in its role as a synthetic intermediate.[7] The fluorinated biphenylamine motif is prevalent in both pharmaceuticals and agrochemicals.[1][3]
The Role of Fluorine: The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry.[21]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing fluorine at a potential site of metabolism can block this pathway, increasing the drug's half-life.[2]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, such as the amine, which can affect drug-receptor interactions and solubility.[1]
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug.[3]
The Biphenylamine Scaffold: This structural core provides a rigid, well-defined geometry for orienting substituents into the binding pockets of target proteins. It is a common scaffold found in kinase inhibitors, reverse transcriptase inhibitors, and various other therapeutic agents.[2]
Visualization of Role in Drug Discovery
Caption: Role as a building block in drug discovery.
Section 5: Safety and Handling
3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride is classified as an irritant. Standard laboratory precautions should be strictly followed to minimize exposure.
Table 3: GHS Hazard Information
| Hazard Code | GHS Statement | Precautionary Measures |
| H315 | Causes skin irritation. | P280: Wear protective gloves/protective clothing.[6][9] |
| H319 | Causes serious eye irritation. | P280: Wear eye protection/face protection.[6][9] |
| H335 | May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[6][9] |
Handling Procedures:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9]
-
First Aid:
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention.
-
-
Spills: Clean up spills immediately using dry methods to avoid generating dust. Wear appropriate PPE during cleanup.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride is a specialized chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its value is derived from the combination of a versatile biphenyl scaffold, a reactive amine handle, and the strategic placement of a fluorine atom, which can impart desirable properties to the final target molecules. While detailed experimental data on the compound itself is limited in the public domain, its properties and reactivity can be reliably predicted based on established chemical principles. This guide provides a foundational framework for researchers to understand, synthesize, and safely handle this compound in their research and development endeavors.
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